molecular formula C12H11BrClNO2 B6634742 [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol

[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol

Cat. No.: B6634742
M. Wt: 316.58 g/mol
InChI Key: KXURIQQLLQLQKJ-UHFFFAOYSA-N
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Description

[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol is an organic compound characterized by the presence of a furan ring substituted with a bromo-chloroaniline moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-chloroaniline and furan-2-carbaldehyde.

    Condensation Reaction: The 4-bromo-3-chloroaniline undergoes a condensation reaction with furan-2-carbaldehyde in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloroaniline: Shares the bromo-chloroaniline moiety but lacks the furan and methanol groups.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the bromo-chloroaniline and methanol groups.

    [5-(Anilinomethyl)furan-2-yl]methanol: Similar structure but without the bromo and chloro substituents.

Uniqueness

[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol is unique due to the combination of its bromo-chloroaniline moiety with a furan ring and a methanol group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[5-[(4-bromo-3-chloroanilino)methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2/c13-11-4-1-8(5-12(11)14)15-6-9-2-3-10(7-16)17-9/h1-5,15-16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXURIQQLLQLQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=CC=C(O2)CO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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